molecular formula C23H26ClN3O4 B2928285 N1-(2-chlorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235133-33-1

N1-(2-chlorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2928285
CAS RN: 1235133-33-1
M. Wt: 443.93
InChI Key: QADVCTRJAYOZPX-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide, commonly known as OXA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OXA is a small molecule that has been synthesized through various methods and has shown promising results in scientific research.

Scientific Research Applications

Selective Neuropeptide Y Y1 Receptor Antagonists

A series of benzimidazoles derived from indole 2, including compounds related to N1-(2-chlorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide, were synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, targeting the development of antiobesity drugs (Zarrinmayeh et al., 1998).

Molecular Interaction with CB1 Cannabinoid Receptor

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, was studied for its interaction with the CB1 cannabinoid receptor, providing insights into the steric binding interaction and suggesting potential antagonist activity of related compounds (Shim et al., 2002).

Interaction with HIV-1 Primary Isolate Neutralization Epitopes

N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide, a compound closely related to N1-(2-chlorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide, was investigated for its role in blocking the interaction between HIV-1 gp120 and its receptor CD4, enhancing the binding of anti-gp120 monoclonal antibodies (Yoshimura et al., 2010).

NR1/2B NMDA Receptor Antagonist

Research on N-(2-phenoxyethyl)-4-benzylpiperidine, closely related to N1-(2-chlorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide, revealed its role as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit combination, which could have implications for treating neurological disorders (Zhou et al., 1999).

Kinetics and Thermodynamics in Chemical Reactions

Studies on reactions involving heterocyclic amines, including piperidine (a core structure in N1-(2-chlorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide), provided insights into the influence of basicity and steric hindrance in such reactions, important for understanding chemical properties and reaction mechanisms (Cusumano, 1976).

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4/c24-20-9-5-4-6-18(20)15-26-23(30)22(29)25-14-17-10-12-27(13-11-17)21(28)16-31-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADVCTRJAYOZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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